molecular formula C10H12N2O4 B5972733 1,3-benzodioxole-5-carbaldehyde hydrazone acetate

1,3-benzodioxole-5-carbaldehyde hydrazone acetate

Cat. No. B5972733
M. Wt: 224.21 g/mol
InChI Key: WKMYEWWXMYRBNS-FCVRUTMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxole-5-carbaldehyde hydrazone acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazone derivative of 1,3-benzodioxole, which is a heterocyclic compound that contains a benzene ring fused with a dioxole ring. The acetate group in the hydrazone derivative enhances its solubility in polar solvents, making it a suitable compound for various applications.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes exhibit unique properties that make them suitable for various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate. However, studies have shown that its metal complexes exhibit antibacterial, antifungal, and anticancer activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-benzodioxole-5-carbaldehyde hydrazone acetate in lab experiments is its solubility in polar solvents. This makes it easy to dissolve and work with in the lab. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its behavior in different experimental conditions.

Future Directions

1,3-benzodioxole-5-carbaldehyde hydrazone acetate has potential applications in various fields, and there are several future directions that can be explored. One direction is to study its metal complexes for their potential applications in catalysis, sensing, and medicinal chemistry. Another direction is to investigate its antibacterial, antifungal, and anticancer activities and develop it into a potential drug candidate. Additionally, its mechanism of action can be further studied to gain a better understanding of its behavior in different experimental conditions.

Synthesis Methods

The synthesis of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate involves the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde hydrazone acetate has been extensively studied for its potential applications in various fields. It has been used as a ligand in coordination chemistry to form metal complexes that exhibit interesting properties. These metal complexes have been studied for their potential applications in catalysis, sensing, and medicinal chemistry.

properties

IUPAC Name

(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.C2H4O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;1-2(3)4/h1-4H,5,9H2;1H3,(H,3,4)/b10-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMYEWWXMYRBNS-FCVRUTMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)C=[NH+]N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)/C=[NH+]/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate

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